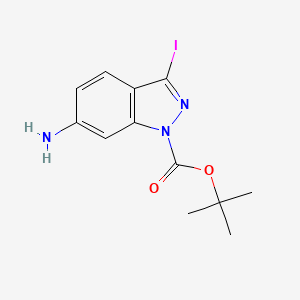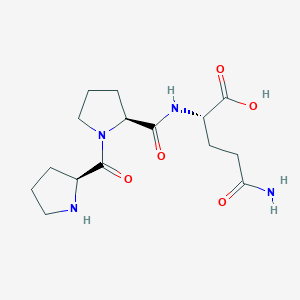
Pro-Pro-Gln
Descripción general
Descripción
“Pro-Pro-Gln” is a tripeptide composed of two proline (Pro) residues followed by a glutamine (Gln) residue . It is a part of larger peptides and proteins, and plays a role in their structure and function .
Synthesis Analysis
The synthesis of Pro from Gln requires 8 mol of ATP/mol of product . Proline is one of the main substrates for collagen biosynthesis and is required to form the collagen molecule . The availability of Proline determines the rate of collagen biosynthesis and demand for Proline in fibroblasts is predominantly met by conversion from Glutamine .
Aplicaciones Científicas De Investigación
Neuroscience: Modulation of Neurotransmitter Activities
“Pro-Pro-Gln” is structurally related to neuropeptides that influence a wide range of neurotransmitter and neuromodulator activities. It has implications in the study of social behaviors, emotional reactivity, and cognitive functions . Research in this area could lead to a better understanding of how certain peptide sequences affect brain function and behavior.
Oncology: Amino Acid Starvation Therapy
In cancer research, amino acid sequences similar to “Pro-Pro-Gln” are being explored for their potential in amino acid starvation therapy. This therapeutic strategy targets the metabolic needs of cancer cells, potentially leading to cell death and offering a novel approach to cancer treatment .
Biotechnology: Enzyme Production
The tripeptide sequence can be significant in the production of enzymes like transglutaminase, which has applications in food processing. Studies focus on the overexpression of such enzymes in various hosts for industrial use .
Pharmacology: Drug Development
In pharmacology, peptides containing sequences like “Pro-Pro-Gln” are being investigated for their role in drug resistance mechanisms and as potential drug targets. This research is crucial for developing new medications and understanding how cancer cells evade existing treatments .
Molecular Biology: Protein Synthesis and Modification
“Pro-Pro-Gln” may be involved in the synthesis and modification of proteins. Its study can contribute to molecular biology techniques such as the production of recombinant proteins and the exploration of protein structure-function relationships .
Biochemistry: Cellular Metabolism and Function
Research in biochemistry may utilize “Pro-Pro-Gln” to study cellular metabolism and function. It can help in understanding the role of specific amino acid sequences in metabolic pathways and their impact on cell physiology .
Food Science: Nutritional Supplements
The tripeptide is structurally related to glutamine, which is known for its role in nutrition. Studies could explore the use of “Pro-Pro-Gln” as a dietary supplement to improve intestinal health and immune responses .
Clinical Applications: Therapeutic Potentials
Finally, “Pro-Pro-Gln” and related peptides have therapeutic potential in clinical applications. They could be used in treatments for various conditions, including neurological disorders and metabolic diseases, by modulating physiological functions .
Direcciones Futuras
The future directions for the study of “Pro-Pro-Gln” could involve further investigation into its role in collagen biosynthesis and its potential applications in pharmacotherapy of connective tissue diseases . Additionally, the Proline–Glutamine–Asparagine–Arginine metabolic axis in amino acid starvation cancer therapy is an area of active research .
Propiedades
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5/c16-12(20)6-5-10(15(23)24)18-13(21)11-4-2-8-19(11)14(22)9-3-1-7-17-9/h9-11,17H,1-8H2,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKUEXMZYFIZKA-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



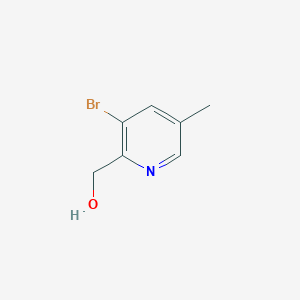
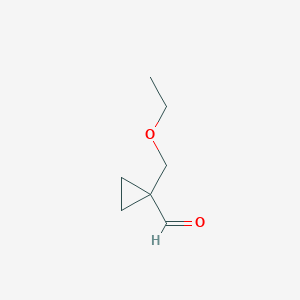
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)



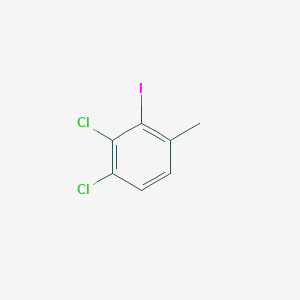


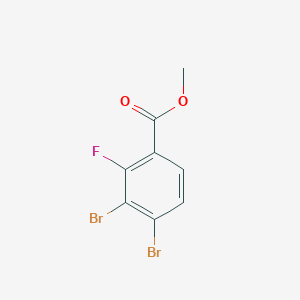

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)
